molecular formula C13H11Cl2N3OS B2709485 5-chloro-N-(2-chloro-4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1147370-00-0

5-chloro-N-(2-chloro-4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2709485
CAS RN: 1147370-00-0
M. Wt: 328.21
InChI Key: RCOYFBUOYMZCTO-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chloro-4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CM-272 and is a member of the pyrimidine family of compounds. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CM-272 are discussed below.

Mechanism of Action

The mechanism of action of CM-272 is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
CM-272 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines in immune cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using CM-272 in lab experiments is its potent anti-cancer activity. It has been shown to be effective against various types of cancer cell lines. However, one of the limitations of using CM-272 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CM-272. One area of research is the development of more potent analogs of CM-272 that can be used in the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of CM-272, which could lead to the development of new drugs that target the same pathways. Additionally, the use of CM-272 in combination with other drugs or therapies is also an area of future research.

Synthesis Methods

The synthesis of CM-272 involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-chloro-4-methylphenylamine. The reaction is carried out in the presence of a coupling agent and a base. The resulting compound is then purified using column chromatography to obtain CM-272 in its pure form.

Scientific Research Applications

CM-272 has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. CM-272 has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-chloro-N-(2-chloro-4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS/c1-7-3-4-10(8(14)5-7)17-12(19)11-9(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOYFBUOYMZCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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